REACTION_CXSMILES
|
[Sn:1]([CH2:14][CH2:15][CH2:16]Br)([CH2:10][CH2:11][CH2:12][CH3:13])([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH2:4][CH3:5].[NH:18]([CH3:20])[CH3:19]>>[CH3:19][N:18]([CH3:20])[CH2:16][CH2:15][CH2:14][Sn:1]([CH2:10][CH2:11][CH2:12][CH3:13])([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH2:4][CH3:5]
|
Name
|
|
Quantity
|
6.18 g
|
Type
|
reactant
|
Smiles
|
[Sn](CCCC)(CCCC)(CCCC)CCCBr
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a reaction vessel provided with a carbon dioxide condenser
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 7 h
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
after evaporation of the excess of Me2NH
|
Type
|
ADDITION
|
Details
|
treated for 15 min with 50 ml of a 10% aqueous solution of NaHCO3
|
Duration
|
15 min
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCC[Sn](CCCC)(CCCC)CCCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.95 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |